molecular formula C7H4FNO4 B1333805 5-Fluoro-2-nitrobenzoic acid CAS No. 320-98-9

5-Fluoro-2-nitrobenzoic acid

Cat. No. B1333805
CAS RN: 320-98-9
M. Wt: 185.11 g/mol
InChI Key: GHYZIXDKAPMFCS-UHFFFAOYSA-N
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Patent
US05872115

Procedure details

Step 2): Conc. HNO3 (25 ml) was added dropwise to a solution of 3-fluorobenzoic acid (25 g, 178 mmol) in conc. H2SO4 (190 ml) under cooling in an ice-bath and stirring for 30 mins. After the addition was complete, the mixture was stirred at 0° C. and at room temperature for each 30 mins. The resulting solution was poured into an ice water and extracted with AcOEt. The extract was washed with brine, dried over MgSO4 and evaporated to give 5-fluoro-2-nitrobenzoic acid as yellow powder, 32.1 g (97.2%): mp 141°-142° C.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10]>OS(O)(=O)=O>[F:5][C:6]1[CH:14]=[CH:13][C:12]([N+:1]([O-:4])=[O:2])=[C:8]([CH:7]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1
Name
Quantity
190 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice-bath
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. and at room temperature for each 30 mins
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.